molecular formula C14H12N2O4 B3055499 Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide CAS No. 65101-47-5

Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide

Cat. No.: B3055499
CAS No.: 65101-47-5
M. Wt: 272.26 g/mol
InChI Key: BGNZWWWPWYCJCC-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring:

  • A methyl ester group at the carboxylic acid position.
  • A 3-((4-pyridinylcarbonyl)amino) substituent, where the pyridine ring is oxidized to an N-oxide.

The N-oxide moiety enhances solubility and modulates electronic properties, influencing binding affinity to biological targets.

Properties

IUPAC Name

methyl 3-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-14(18)11-3-2-4-12(9-11)15-13(17)10-5-7-16(19)8-6-10/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNZWWWPWYCJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=[N+](C=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215410
Record name Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65101-47-5
Record name Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065101475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide typically involves multi-step organic reactions. One common method includes the initial formation of the benzoic acid derivative followed by the introduction of the pyridinylcarbonyl group through a coupling reaction. The methyl ester group is then introduced via esterification, and the final N-oxide formation is achieved through oxidation reactions using appropriate oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide undergoes various chemical reactions, including:

    Oxidation: The N-oxide group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding amine derivative.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Further oxidized N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid Esters with Amino Substituents

3-Amino-4-Methyl Benzoic Acid Methyl Ester
  • Structure: Methyl ester with amino (-NH₂) and methyl (-CH₃) groups at positions 3 and 4, respectively.
  • Synthesis : Produced via nitro reduction of 3-nitro-4-methyl benzoic acid methyl ester using acetic acid and iron .
  • Key Difference : Lacks the 4-pyridinylcarbonyl group and N-oxide, resulting in simpler reactivity and lower molecular weight (MW: ~195 vs. ~328 for the target compound).
  • Application : Intermediate in agrochemicals; less likely to exhibit thrombin inhibition due to absence of pyridine-derived pharmacophores.
4-Benzyloxybenzoic Acid Methyl Ester
  • Structure : Methyl ester with a benzyloxy (-OCH₂C₆H₅) group at position 4 .
  • Key Difference: Substitution at position 4 vs. position 3 in the target compound.

Pyridine N-Oxide Derivatives

Otamixaban Intermediate (N-Oxide 49)
  • Structure : Pyridine N-oxide core with a peptide-coupled benzoic acid ester .
  • Key Similarity : Shares the N-oxide modification, critical for enhancing solubility and binding to thrombin’s active site.
  • Key Difference : Otamixaban derivatives include a benzamidine group (a strong thrombin-binding motif), whereas the target compound lacks this feature.
  • Activity : Otamixaban is a potent direct thrombin inhibitor (Ki < 1 nM), while the target compound’s activity remains uncharacterized but inferred to be weaker due to structural simplicity.

Heteroaromatic-Substituted Benzoic Acid Esters

Benzoic Acid, 3-Amino-4-[(4-Chlorophenylmethyl)amino]-, Methyl Ester
  • Structure: Methyl ester with 3-amino and 4-(4-chlorobenzylamino) groups .
Benzoic Acid, 4-[1-Amino-2-(tert-butoxycarbonylamino)ethyl]-, Methyl Ester
  • Structure : Methyl ester with a Boc-protected dipeptide-like side chain at position 4 .
  • Key Difference : The tert-butoxycarbonyl (Boc) group provides steric bulk and protection for amines, unlike the pyridinylcarbonyl group’s planar aromaticity.
  • Application : Likely used in peptide mimetics; unrelated to thrombin inhibition.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 3-Amino-4-Methyl Benzoic Acid Methyl Ester Otamixaban Intermediate
Molecular Weight ~328 g/mol ~195 g/mol ~600 g/mol
Water Solubility Moderate (N-oxide enhances polarity) Low Low (benzamidine reduces solubility)
Key Functional Groups Pyridinylcarbonylamino, N-oxide Amino, methyl Benzamidine, N-oxide
Biological Target Thrombin (inferred) Agrochemical intermediates Thrombin (confirmed)

Biological Activity

Benzoic acid derivatives have gained attention in medicinal chemistry due to their diverse biological activities. Among these compounds, Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide (CAS Number: 47523) has shown promising potential in various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different assays, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H12N2O4C_{14}H_{12}N_{2}O_{4}, with a molecular weight of approximately 272.26 g/mol. The chemical structure includes a benzoic acid core modified with a pyridinylcarbonyl group and an N-oxide functional group, which are crucial for its biological activity.

  • Enzyme Inhibition : The compound has been reported to interact with various enzymes involved in metabolic pathways. In particular, it demonstrates inhibitory effects on proteolytic enzymes such as cathepsins B and L, which are critical in protein degradation pathways like the ubiquitin-proteasome system and autophagy-lysosome pathway .
  • Antioxidant Activity : Studies indicate that benzoic acid derivatives possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models .
  • Antimicrobial Effects : The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness varies with structure modifications; for instance, certain derivatives showed enhanced activity against Staphylococcus aureus and Escherichia coli .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological Activity Assay Type IC₅₀/Minimum Inhibitory Concentration (MIC) Reference
Enzyme inhibition (Cathepsins)Cell-based assaysIC₅₀ = 5 µM (for cathepsin B)
AntioxidantDPPH scavenging assayEffective at 10 µM
AntimicrobialMIC against E. faecalisMIC = 8 µM
AntiproliferativeMCF-7 cancer cell lineIC₅₀ = 3.1 µM

Case Studies

  • Cellular Studies : In vitro studies using human foreskin fibroblasts demonstrated that the compound enhances the activity of the ubiquitin-proteasome pathway and autophagy-lysosome pathway, suggesting its potential as an anti-aging agent by promoting protein homeostasis .
  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzoic acid derivatives, including our compound of interest. Results indicated significant inhibition against E. faecalis, supporting its potential as a therapeutic agent in treating bacterial infections .
  • Antioxidant Potential : Research indicated that derivatives of benzoic acid exhibit superior antioxidant activity compared to standard antioxidants like butylated hydroxytoluene (BHT). This suggests that modifications to the benzoic acid structure can enhance its ability to mitigate oxidative damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 3-((4-pyridinylcarbonyl)amino)-, methyl ester, N-oxide

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